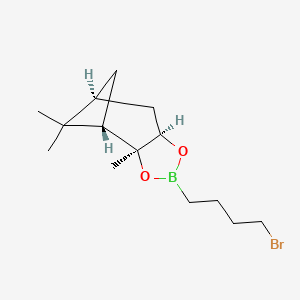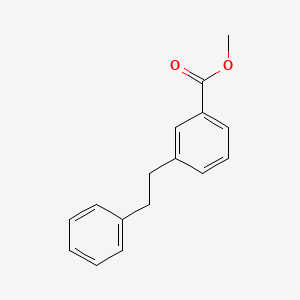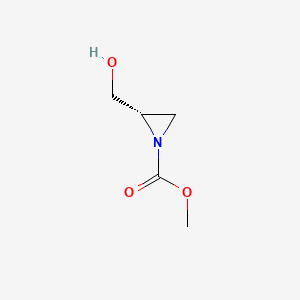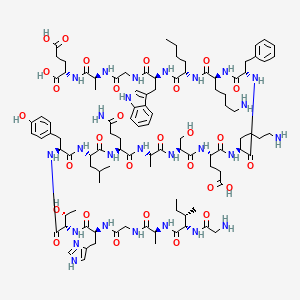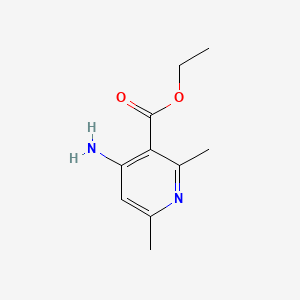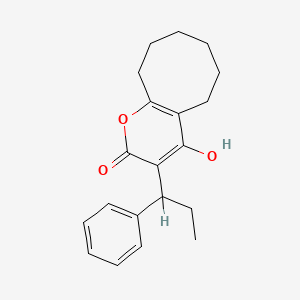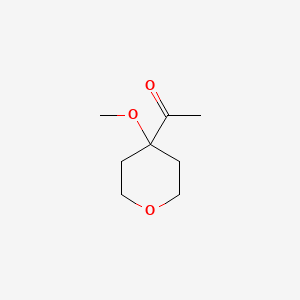
Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), also known as THP-K, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Bioactive Heterocyclic Compound Synthesis Coumarins, including structures similar to Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), are significant in natural compounds and synthetic organic chemistry. They serve as precursors or starting materials in pharmaceutical, perfumery, and agrochemical industries due to their versatile biological properties. The synthesis and reactivity of hydroxycoumarins, a related class, have been extensively explored, highlighting their importance in producing heterocyclic compounds with potential therapeutic applications (Jules Yoda, 2020).
Antioxidant Properties and Radical Scavenging Chromones, closely related to Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), are natural compounds with significant antioxidant properties. Their ability to neutralize active oxygen and inhibit free radicals makes them beneficial in preventing cell impairment and various diseases. The structure-activity relationship studies suggest that specific functional groups within these compounds are crucial for their radical scavenging activity (Preeti Yadav et al., 2014).
Organic Synthesis Enhancements The compound's relevance extends to organic synthesis, where its derivatives are integral in constructing valuable heterocyclic compounds. Research on tetrahydrobenzo[b]pyrans, for example, has shown the importance of Ethanone derivatives in developing new organocatalytic methods for synthesizing these compounds, which are crucial in pharmaceuticals (H. Kiyani, 2018).
Environmental Implications Studies on novel brominated flame retardants, which include compounds structurally related to Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), have emphasized the need for more research on their occurrence, environmental fate, and toxicity. These compounds are increasingly used and call for optimized analytical methods and further research on their impact on indoor environments and potential leaching (E. A. Zuiderveen et al., 2020).
Propriétés
IUPAC Name |
1-(4-methoxyoxan-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(9)8(10-2)3-5-11-6-4-8/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZDAFACMMEUCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCOCC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)
